molecular formula C14H14N2O B1266156 4-Amino-N-(2-methylphenyl)benzamide CAS No. 888-78-8

4-Amino-N-(2-methylphenyl)benzamide

Cat. No.: B1266156
CAS No.: 888-78-8
M. Wt: 226.27 g/mol
InChI Key: HARHPNGPIOLPBW-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry Research

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatility stems from the scaffold's ability to present various functional groups in a defined three-dimensional space, allowing for a wide range of interactions with biological macromolecules such as proteins and enzymes. nih.govresearchgate.net The stability and synthetic accessibility of the benzamide core make it an attractive starting point for the synthesis of large libraries of compounds for screening and lead optimization. researchgate.net The amide bond itself is a key feature, participating in hydrogen bonding, which is crucial for molecular recognition in biological systems. researchgate.netmdpi.com

The significance of benzamide scaffolds is underscored by their presence in numerous approved drugs and their continuous exploration in drug discovery programs. wikipedia.org They are integral to the development of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.netmdpi.comnih.govnanobioletters.com

Overview of Benzamide Derivatives as Biological Probes and Lead Compounds

Benzamide derivatives are frequently employed as biological probes to investigate cellular processes and as lead compounds in the quest for new therapeutics. As biological probes, these molecules can be designed to interact with specific enzymes or receptors, helping to elucidate their functions and pathways. ontosight.ai Their ability to be modified with various substituents allows for the fine-tuning of their properties, such as selectivity and potency, which is essential for developing targeted research tools. nih.gov

In drug discovery, benzamide derivatives often serve as the initial framework for the development of new drugs. researchgate.netnih.govacs.org For instance, numerous studies have focused on their potential as enzyme inhibitors, targeting enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE), which are implicated in cancer and Alzheimer's disease, respectively. nih.govnih.govresearchgate.net The modular nature of the benzamide scaffold allows medicinal chemists to systematically alter its structure to improve its activity, selectivity, and pharmacokinetic properties, transforming a simple "hit" from a screening campaign into a viable drug candidate. nih.gov

Rationale for Investigating 4-Amino-N-(2-methylphenyl)benzamide within Academic Research

The specific compound, this compound, with the CAS number 888-78-8, is listed by various chemical suppliers as a research chemical. Its structure, featuring a 4-amino group on the benzoyl ring and a 2-methylphenyl group on the amide nitrogen, suggests its potential utility as a synthetic intermediate. The amino group can serve as a handle for further chemical modifications, allowing for the construction of more complex molecules. The "o-tolyl" (2-methylphenyl) group introduces a specific steric and electronic environment that can influence the compound's reactivity and its potential interactions with biological targets.

While extensive, peer-reviewed research detailing the specific biological activities or a direct rationale for the investigation of this compound is not prominently available in the public domain, its existence as a commercially available building block implies its use in synthetic and medicinal chemistry research. It is plausible that this compound is utilized as a precursor for the synthesis of more complex derivatives that are then evaluated for various biological activities. The structural motifs present in this compound are found in a variety of biologically active compounds, making it a potentially valuable, albeit under-documented, component in the synthesis of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARHPNGPIOLPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237339
Record name Benzamide, 4-amino-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888-78-8
Record name Benzamide, 4-amino-N-(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Amino N 2 Methylphenyl Benzamide

Established Synthetic Routes to 4-Amino-N-(2-methylphenyl)benzamide and Related Aminobenzanilides

The synthesis of this compound and its analogs typically follows one of two primary pathways: the direct coupling of an appropriately substituted benzoic acid and aniline (B41778), or a multi-step sequence involving the formation of a nitro-substituted benzanilide (B160483) intermediate followed by reduction.

Amide Coupling Strategies

The creation of the amide linkage is the cornerstone of benzanilide synthesis. This can be achieved through various activation methods for the carboxylic acid component, ranging from classical to more advanced reagent-based approaches.

A prevalent and traditional method for synthesizing benzanilides involves the conversion of a carboxylic acid to a more reactive acyl chloride. researchgate.net In the context of this compound, the synthesis typically begins with 4-nitrobenzoic acid. This starting material is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to generate the highly reactive 4-nitrobenzoyl chloride intermediate. researchgate.netgoogle.comnih.gov

This intermediate is then reacted with 2-methylaniline (o-toluidine) in the presence of a base, like triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct, yielding the amide, 4-Nitro-N-(2-methylphenyl)benzamide. researchgate.net The final step to obtain the target compound is the reduction of the nitro group, which is detailed in section 2.1.2. This two-step approach (acylation followed by reduction) is often preferred to avoid side reactions associated with the free amino group of 4-aminobenzoic acid. researchgate.netnih.gov

Carbodiimides are a class of dehydrating agents widely used to facilitate amide bond formation directly from a carboxylic acid and an amine without isolating an acid chloride. The most common carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com

The reaction mechanism involves the activation of the carboxylic acid (e.g., 4-nitrobenzoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (2-methylaniline) to form the amide bond. A significant drawback of this method is the potential for racemization if chiral amino acids are used. To mitigate this and improve efficiency, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often included. peptide.com These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and couples efficiently with the amine. peptide.combachem.com

Table 1: Common Carbodiimide Coupling Agents and Additives

Reagent Full Name Byproduct Key Characteristics
DCC Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Insoluble in most organic solvents, facilitating removal by filtration. peptide.com
DIC Diisopropylcarbodiimide Diisopropylurea (DIU) Byproduct is soluble in organic solvents, making it suitable for solid-phase synthesis. peptide.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea (B33335) derivative Ideal for aqueous reactions; byproduct and excess reagent removed by extraction. peptide.com
HOBt 1-Hydroxybenzotriazole - Common additive to suppress racemization and improve coupling efficiency. peptide.combachem.com

| HOAt | 1-Hydroxy-7-azabenzotriazole | - | More reactive than HOBt, particularly effective for difficult couplings. sigmaaldrich.com |

To overcome the limitations of classical and carbodiimide methods, such as the need for harsh conditions or the potential for side reactions, a variety of advanced coupling reagents have been developed. These are often categorized as phosphonium (B103445) or aminium (uronium) salts and are known for their high efficiency, fast reaction times, and mild reaction conditions. bachem.comsigmaaldrich.com

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) convert carboxylic acids into reactive OBt active esters. sigmaaldrich.comresearchgate.net They are particularly effective for challenging couplings, including those involving sterically hindered components. peptide.com

Aminium/Uronium Salts: This is the most popular class of modern coupling reagents. Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (its tetrafluoroborate (B81430) counterpart), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.combachem.com HATU, which forms a highly reactive HOAt ester, is generally considered one of the most efficient reagents, especially for preventing racemization and for difficult couplings. sigmaaldrich.comresearchgate.net More recently, reagents based on Oxyma Pure (ethyl cyanohydroxyiminoacetate), such as COMU, have been introduced as a safer, non-explosive alternative to HOBt- and HOAt-based reagents. bachem.comsigmaaldrich.com

Table 2: Selected Alternative Amide Coupling Reagents

Type Reagent Full Name Key Features
Phosphonium PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate Excellent solubility, high reactivity, suitable for solid and solution-phase synthesis. bachem.comsigmaaldrich.com
Aminium HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Very popular, efficient, byproducts are soluble and easily removed. peptide.combachem.com
Aminium HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly efficient due to formation of HOAt active ester; low racemization. bachem.comsigmaaldrich.comresearchgate.net

Nitro Reduction Pathways for Amino Group Introduction

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of this compound, especially when starting from 4-nitrobenzoic acid. researchgate.netbeilstein-journals.org This step is performed on the 4-Nitro-N-(2-methylphenyl)benzamide intermediate.

A widely used and highly effective method is catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas (H₂) in a solvent like ethanol (B145695) or ethyl acetate, using a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.netgoogle.com This method is clean and typically provides high yields of the desired amine. google.com

Alternative reduction methods utilize stoichiometric metals in acidic media. These include:

Iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. nih.gov

Tin (Sn) or Stannous Chloride (SnCl₂) in concentrated hydrochloric acid.

While effective, these metal-based reductions generate significant amounts of waste, which can complicate purification. organic-chemistry.org Other reagents, such as sodium hydrosulfite (Na₂S₂O₄) or trichlorosilane, have also been employed for nitro reductions under specific conditions. beilstein-journals.org The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Advanced Synthetic Techniques (e.g., Continuous Flow Microreactor Systems) for Related Compounds and Kinetic Studies

The fine chemical and pharmaceutical industries are increasingly adopting advanced manufacturing technologies like continuous flow microreactor systems to improve the synthesis of molecules like aminobenzanilides. nih.govresearchgate.net Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, superior process control, increased safety, and potential for automation. researchgate.netrsc.org

The synthesis of aminobenzanilides is particularly well-suited for flow systems. For instance, the reduction of nitroarenes, which can be highly exothermic and pose safety risks in large-scale batch reactors, can be performed safely and efficiently in a continuous flow setup. beilstein-journals.org By pumping the nitro-benzanilide intermediate and a reducing agent (e.g., H₂ with a packed-bed catalyst, or trichlorosilane) through a heated microreactor, the reaction time can be drastically reduced from hours to minutes, with excellent yield and purity. beilstein-journals.orgrsc.org

Functionalization and Derivatization Strategies for the this compound Core

The presence of reactive functional groups—the primary amine, the amide bond, and the aromatic rings—allows for targeted derivatization strategies. These strategies enable the synthesis of a diverse array of new chemical entities based on the parent scaffold.

Reactions Involving the Amine Moiety (e.g., Acylation, Diazo Coupling)

The primary amino group (-NH₂) on the benzoyl ring is a key site for functionalization. Its nucleophilic nature allows it to readily participate in several important chemical reactions.

Acylation: The amino group can be acylated using various acylating agents. For instance, reaction with acyl chlorides or anhydrides introduces an acyl group, converting the primary amine into a secondary amide. This transformation is fundamental in modifying the electronic properties and steric environment of the molecule.

Diazo Coupling: A significant reaction of the primary aromatic amine is diazotization, followed by azo coupling. unb.canih.gov The amine is first converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). unb.cacuhk.edu.hkmasterorganicchemistry.com This diazonium salt is a potent electrophile and can react with electron-rich coupling components, such as phenols or other aromatic amines, in an electrophilic aromatic substitution reaction to form highly colored azo compounds. nih.govmasterorganicchemistry.comlibretexts.org

The general two-step process for forming azo dyes is:

Diazotization: An aromatic primary amine is treated with nitrous acid to form a diazonium salt. unb.ca

Coupling: The diazonium salt then acts as an electrophile, reacting with an activated aromatic ring (the coupling component) to form an azo compound (Ar-N=N-Ar'). nih.govcuhk.edu.hk

The color and properties of the resulting azo dye are influenced by the specific substituents on both aromatic rings. cuhk.edu.hk For example, coupling with naphthalen-2-ol typically produces an intense orange-red precipitate. chemguide.co.uk The pH of the reaction medium is crucial; couplings with phenols are generally carried out in alkaline conditions, while those with amines are performed in acidic conditions. libretexts.org

Interactive Table: Examples of Diazo Coupling Reactions
Diazonium Salt FromCoupling ComponentProduct TypeTypical Color
Aniline derivativePhenolAzo dyeYellow-orange
4-AminophenolNaphthalen-2-olAzo dyeBrick red
p-Amino acetophenonePhenolAzo dyeYellow
Substituted Aniline8-methyl-4-hydroxyl-2-quinoloneAzo disperse dyeVaries

Chemical Transformations of the Amide Linkage (e.g., Reduction)

The amide linkage (-CONH-) in this compound is a robust functional group, but it can be transformed under specific conditions.

Reduction: The amide can be reduced to a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). This reaction effectively transforms the benzamide (B126) derivative into a diamine derivative, specifically N-((4-aminophenyl)methyl)-2-methylaniline.

A related and often more synthetically accessible transformation involves the reduction of a nitro group on a precursor molecule. For instance, the synthesis of this compound can proceed from its nitro precursor, 4-Nitro-N-(2-methylphenyl)benzamide. The nitro group is readily reduced to the primary amine using various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using reducing agents like stannous chloride (SnCl₂) in acidic media. researchgate.netresearchgate.net

Interactive Table: Common Reduction Methods for Nitroarene Precursors
PrecursorReducing Agent/CatalystProduct
4-Nitro-N-(4-methylphenyl)benzamideStannous Chloride (SnCl₂)4-Amino-N-(4-methylphenyl)benzamide
4-Nitro-N-substituted benzamidesPalladium on carbon (Pd/C), H₂4-Amino-N-substituted benzamides
2-fluoro-N-methyl-4-nitrobenzamidePalladium on carbon (Pd/C), H₂4-amino-2-fluoro-N-methyl-benzamide
NitroaromaticsIron (Fe) / HClAromatic amines

Regioselective Substitution Reactions on Aromatic Rings

Electrophilic aromatic substitution can occur on either of the two phenyl rings of this compound. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents.

Benzoyl Ring: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. The amide group (-CONH-Ar) is a deactivating, meta-directing group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amino group (positions 3 and 5).

Phenylamine Ring: The methyl group (-CH₃) is a weakly activating, ortho-, para-directing group. The amide nitrogen (-NHCO-Ar) is an ortho-, para-directing group, though its activating effect is moderate due to the electron-withdrawing nature of the adjacent carbonyl. The steric hindrance from the amide linkage and the ortho-methyl group can influence the site of substitution.

The interplay of these electronic and steric factors determines the final position of the incoming electrophile. For example, in related benzanilides, substitution often occurs at the para-position of the aniline ring if it is unsubstituted, demonstrating the directing power of the amide nitrogen. When meta-substituted benzamides undergo Rh(III)-catalyzed C-H activation, substitution can be directed to the less sterically hindered position para to the substituent. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The efficient synthesis of this compound and its derivatives is crucial for their application. Research efforts focus on optimizing reaction conditions to maximize yield and purity while minimizing reaction times and waste.

A common synthetic route involves the acylation of o-toluidine (B26562) with a 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. researchgate.net Optimization of this two-step process can involve several strategies:

Catalyst Selection: For the nitro reduction step, while traditional reagents like iron in acidic media are effective, they generate significant waste. Catalytic hydrogenation using Pd/C is a cleaner and highly efficient alternative. researchgate.net The choice of catalyst can significantly impact reaction efficiency and selectivity.

Solvent and Temperature Control: The choice of solvent and reaction temperature is critical in both the acylation and reduction steps. For example, acylation is often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or toluene. researchgate.netresearchgate.net The reduction step can be performed in solvents like ethanol. researchgate.netresearchgate.net Careful temperature control is necessary, especially during diazotization, which requires low temperatures to prevent the decomposition of the unstable diazonium salt. nih.gov

Flow Chemistry: Modern techniques like continuous-flow microreactor systems offer significant advantages over traditional batch processing. These systems allow for precise control over reaction parameters (temperature, pressure, and residence time), which can lead to dramatically reduced reaction times and improved yields. For a similar compound, 4-amino-N-(4-methylphenyl)benzamide, the use of a continuous-flow system improved the yield to 85.7% with a reaction time of just 10 minutes.

Reagent Stoichiometry: Adjusting the ratio of reactants can also enhance yield and selectivity. In diazo coupling reactions, for instance, increasing the molar ratio of the amine component can suppress side reactions and lead to higher yields of the desired triazene (B1217601) product. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Amino N 2 Methylphenyl Benzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of 4-Amino-N-(2-methylphenyl)benzamide is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings.

Amide Proton (N-H): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.

Aromatic Protons: The protons on the 4-aminobenzoyl ring are expected to appear as two distinct doublets due to the strong electron-donating effect of the amino group (-NH₂). The protons ortho to the amino group (H-3, H-5) would be shifted upfield (approx. δ 6.6-6.8 ppm), while the protons meta to the amino group (H-2, H-6) would appear more downfield (approx. δ 7.6-7.8 ppm). The protons of the 2-methylphenyl ring would present a more complex pattern of multiplets between δ 7.1 and 7.5 ppm.

Amine Protons (-NH₂): A broad singlet is expected for the two protons of the primary amine group, typically appearing in the range of δ 4.0-5.5 ppm. The broadness is due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the second aromatic ring are expected to produce a sharp singlet in the upfield region, around δ 2.2-2.4 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Amide N-H9.5 - 10.5Singlet-
Aromatic H (H-2, H-6)7.6 - 7.8Doublet~8-9
Aromatic H (2-methylphenyl)7.1 - 7.5Multiplet-
Aromatic H (H-3, H-5)6.6 - 6.8Doublet~8-9
Amine -NH₂4.0 - 5.5Broad Singlet-
Methyl -CH₃2.2 - 2.4Singlet-

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165-168 ppm. isca.me

Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group (C-4) and the carbon attached to the amide nitrogen (C-1') will be shifted to characteristic positions due to the heteroatoms. Specifically, the C-4 carbon is expected around δ 150-155 ppm, while other aromatic carbons will appear between δ 113 and δ 140 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear in the upfield aliphatic region, typically around δ 17-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O165 - 168
Aromatic C-4 (C-NH₂)150 - 155
Aromatic C-1' (C-NH)135 - 138
Aromatic C-2' (C-CH₃)130 - 133
Aromatic C (unsubstituted)113 - 130
Methyl -CH₃17 - 20

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₄H₁₄N₂O), the expected molecular weight is 226.11 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 226. The fragmentation pattern is typically dominated by cleavage of the amide bond, which is the most labile bond in the structure. Key fragmentation pathways would include:

Cleavage of the amide C-N bond: This is a characteristic fragmentation for amides. researchgate.net It can lead to two primary fragment ions:

The 4-aminobenzoyl cation at m/z = 120.

The 2-methylaniline radical cation at m/z = 107.

Formation of the benzoyl cation: Subsequent loss of the amino group from the 4-aminobenzoyl fragment could lead to a benzoyl-type cation at m/z = 105. researchgate.net

Fragmentation of the 2-methylphenyl group: The fragment at m/z = 107 could lose a hydrogen radical to form an ion at m/z = 106.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Formula
226Molecular Ion [M]⁺[C₁₄H₁₄N₂O]⁺
1204-Aminobenzoyl cation[H₂NC₆H₄CO]⁺
1072-Methylaniline radical cation[CH₃C₆H₄NH]⁺
106[2-Methylaniline - H]⁺[C₇H₈N]⁺
105Benzoyl cation (from m/z 120)[C₆H₅CO]⁺
77Phenyl cation (from m/z 105)[C₆H₅]⁺

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not available, analysis of analogous N-aryl benzamides, such as N-(4-methylphenyl)benzamide, allows for a reliable prediction of its structural features. nih.gov

Molecular Conformation: The central amide group (-CO-NH-) is expected to be nearly planar. A significant dihedral angle is anticipated between the planes of the 4-aminobenzoyl ring and the 2-methylphenyl ring, likely due to steric hindrance from the ortho-methyl group. nih.gov

Intermolecular Interactions: The crystal packing will be dominated by hydrogen bonding. The primary amine (-NH₂) and the amide (-NH-) groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a primary hydrogen bond acceptor. This would likely result in the formation of extensive networks or chains of molecules within the crystal lattice, a common feature in the structures of benzamide (B126) derivatives. nih.gov For instance, N—H⋯O hydrogen bonds linking molecules into chains are a characteristic interaction. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for this compound

Parameter Expected Value Comment
Amide C-N Bond Length~1.33 ÅShorter than a typical C-N single bond due to resonance.
Amide C=O Bond Length~1.24 ÅTypical for an amide carbonyl group.
Dihedral Angle (Ring 1 vs. Ring 2)40 - 70°Non-planar arrangement due to steric hindrance.
Hydrogen Bond (N-H···O)D···A distance: 2.9 - 3.1 ÅKey interaction for crystal packing. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by measuring its vibrational modes. researchgate.netcore.ac.uk The spectra of this compound would be characterized by several key absorption bands.

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A separate, single N-H stretching band for the secondary amide group is expected around 3250-3350 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band, characteristic of the amide carbonyl stretch, is expected between 1640 and 1680 cm⁻¹. isca.me Its position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹. The primary amine also shows a scissoring vibration in this region (~1600 cm⁻¹).

C-N Stretching: The stretching vibration of the aryl C-N bonds is expected in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Principal IR/Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine, asymmetric)~3450Medium
N-H Stretch (Amine, symmetric)~3350Medium
N-H Stretch (Amide)3250 - 3350Medium
C-H Stretch (Aromatic)3000 - 3100Weak-Medium
C-H Stretch (Aliphatic)2850 - 2980Weak-Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amine)~1600Medium
N-H Bend / C-N Stretch (Amide II)1510 - 1570Medium-Strong
C-N Stretch1250 - 1350Medium

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of benzamide (B126), DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine electronic and geometric properties in the ground state. mdpi.comresearchgate.net These calculations provide optimized geometries, including bond lengths and angles, that show good agreement with experimental data. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. researchgate.netaimspress.com For related benzamide structures, DFT calculations have been used to compute the HOMO-LUMO energy gap, which indicates that charge transfer occurs within the molecule. researchgate.netaimspress.comnih.gov This analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity. aimspress.com For instance, in a study of a similar complex, the small energy gap between HOMO and LUMO suggested that the compound was stable. researchgate.net

The table below summarizes typical parameters obtained from DFT calculations for related amide compounds.

Parameter Description Typical Method
Optimized GeometryBond lengths, bond angles, dihedral anglesDFT/B3LYP/6-31G
HOMO EnergyEnergy of the highest occupied molecular orbitalDFT/B3LYP/6-311G(d,p)
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalDFT/B3LYP/6-311G(d,p)
HOMO-LUMO GapDifference in energy between HOMO and LUMOCalculated from HOMO and LUMO energies
Vibrational FrequenciesTheoretical infrared (IR) spectraDFT/B3LYP/6-311G(d,p)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. aimspress.comresearchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, corresponding to sites susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms), while blue areas signify positive potential, indicating sites for nucleophilic attack. nih.gov

For benzamide derivatives, MEP analysis helps to identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov The negative potential regions, often located around the carbonyl oxygen and amino group, are key sites for forming hydrogen bonds, which can be crucial for the compound's crystal packing and biological activity. nih.govnih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis

Molecular mechanics and dynamics simulations are computational methods used to analyze the conformational landscape of molecules. nih.gov These simulations model the molecule as a collection of atoms held together by bonds, with the potential energy of the system calculated using a force field.

Molecular dynamics (MD) simulations provide further insight by simulating the movement of atoms over time, allowing for the exploration of different conformational states and their relative stabilities. The Automated Topology Builder (ATB) and Repository is a tool that facilitates the development of molecular force fields for such simulations, which are applicable to studying biomolecule-ligand complexes and for structure-based drug design. uq.edu.auuq.edu.au

Computational Fluid Dynamics in Chemical Process Simulation and Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. chemisgroup.us In chemical engineering, CFD has become an indispensable tool for designing, optimizing, and scaling up chemical processes. chemisgroup.usmdpi-res.com It allows for the simulation of fluid flow, heat transfer, and mass transfer in complex geometries like chemical reactors. chemisgroup.us

For the synthesis of related compounds like N‐(3‐amino‐4‐methylphenyl)benzamide, CFD has been used to simulate the production process in a microreactor. researchgate.net These simulations can model the effect of operating parameters such as temperature and residence time on the yield of the product and byproducts. researchgate.net The results from CFD models often show good agreement with experimental data and can be used to optimize reaction conditions for enhanced production. researchgate.net This approach helps in identifying optimal designs for reactors and understanding the hydrodynamics within them. mdpi-res.com

Prediction of Molecular Interactions and Binding Affinities (e.g., Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein or enzyme target.

For compounds structurally similar to 4-Amino-N-(2-methylphenyl)benzamide, molecular docking studies have been performed to investigate their binding affinity to various biological targets. For example, a related benzenesulfonamide (B165840) derivative was shown to have a high binding affinity for carbonic anhydrase. Such studies are crucial in medicinal chemistry for identifying promising drug candidates. The amino and benzamide groups are often key features that allow these molecules to form hydrogen bonds and interact with the active sites of enzymes and receptors.

The insights gained from docking studies can help in understanding the mechanism of action of a compound and guide the design of new derivatives with improved biological activity.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization in Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystal packing of a compound. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal.

This analysis provides a "fingerprint plot," which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface (dᵢ and dₑ, respectively). nih.gov These plots allow for the quantitative breakdown of different types of intermolecular contacts, such as H···H, O···H, and C···H interactions. For related structures, Hirshfeld analysis has shown that hydrogen bonding and H···H contacts are often the most significant contributors to the crystal packing. nih.govnih.gov The analysis can reveal the enrichment of certain contacts compared to others, indicating a high propensity for specific interactions to form within the crystal. nih.gov This detailed understanding of intermolecular forces is vital for rationalizing the observed crystal structure and properties of the material.

Biological Activities and Mechanistic Studies Excluding Clinical Human Trials

Receptor Modulation and Ligand-Receptor Interactions

Benzamide (B126) derivatives are notable for their interactions with a variety of receptors, particularly those in the central nervous system.

Dopamine (B1211576) Receptors: Substituted benzamides like amisulpride (B195569) are well-known antagonists of dopamine D2 and D3 receptors, which is central to their antipsychotic effects. wikipedia.org

Serotonin (B10506) Receptors: Several benzamides act on serotonin receptors. Amisulpride is a potent antagonist of the 5-HT7 receptor, which may contribute to its antidepressant properties. wikipedia.org Other derivatives have been designed as selective agonists for the 5-HT4 receptor, which can enhance gastrointestinal motility. nih.gov

Sigma Receptors: Novel benzamide compounds have been developed as highly potent and selective ligands for the sigma-1 (S1R) protein, with some showing excellent affinity (Ki values in the low nanomolar range) and selectivity over the sigma-2 (S2R) subtype. nih.gov

Glutamate (B1630785) Receptors: Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mdpi.com These NAMs bind to an allosteric site and act as non-competitive antagonists. mdpi.com

Nicotinic Acetylcholine Receptors (nAChRs): Benzamide analogs have been discovered as a novel class of negative allosteric modulators for human neuronal nAChRs, with some showing a preference for the α4β2 subtype over the α3β4 subtype. nih.gov

AMPA Receptors: Small benzamide compounds known as ampakines are positive allosteric modulators of AMPA receptors in the brain, which can enhance synaptic plasticity. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., Autophagy, mTORC1, Apoptosis, Cell Cycle Regulation)

The interaction of benzamide derivatives with enzymes and receptors translates into the modulation of critical cellular signaling pathways.

Hedgehog Signaling Pathway: A significant amount of research has focused on benzamide derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can lead to cancer when abnormally activated. nih.govrsc.orgrsc.org These inhibitors often target the Smoothened (Smo) receptor, a key component of the pathway, preventing downstream signal transduction and activation of Gli transcription factors. nih.govrsc.org Several studies have developed potent benzamide-based Hh pathway inhibitors with IC50 values in the nanomolar range. rsc.orgresearchgate.netnih.gov

Cell Cycle Regulation and Apoptosis: As inhibitors of HDACs, benzamides can regulate the expression of genes involved in cell survival and proliferation. researchgate.net This can lead to the arrest of the cell cycle and the induction of apoptosis (programmed cell death), which are key mechanisms for their anticancer activity. researchgate.net

In Vitro Biological Screening and Cellular Assays

The biological activities of benzamide derivatives are typically characterized through a variety of in vitro screening and cellular assays. For instance, a series of N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat were evaluated for their anti-proliferative activity against four cancer cell lines: MCF-7, MDA-MB-231, K562, and A549, using the MTT assay. researchgate.net This screening identified several compounds with inhibitory activity comparable to the reference drug. researchgate.net

In another study, newly synthesized benzamide derivatives were evaluated for their ability to inhibit histone deacetylase, with active compounds showing IC50 values between 2 and 50 μM. nih.gov The study highlighted MS-275 (Entinostat) as a compound with significant in vivo antitumor activity, leading to its selection for further investigation. nih.gov

Screening of benzamide derivatives against sigma proteins revealed compounds with excellent affinity for the sigma-1 receptor, with Ki values as low as 1.2 nM. nih.gov These compounds were also tested for cytotoxicity on SY5Y cells to ensure their effects were not due to general toxicity. nih.gov

For the specific compound 4-amino-N-[2 (diethylamino) ethyl]benzamide (also known as Procainamide), when complexed with tetraphenylborate, it was screened for antimicrobial activity using the cup-plate diffusion method and for its Minimum Inhibitory Concentration (MIC). mdpi.com The results showed good activity against Gram-positive bacteria like S. aureus and B. subtilis, as well as the yeast Candida albicans. mdpi.com

The table below summarizes findings from various in vitro screenings of benzamide derivatives.

Compound Class/NameAssay TypeTarget(s)Key FindingsReference(s)
Novel Benzamide Derivatives HDAC Inhibition AssayHistone DeacetylaseActive compounds showed IC50 values in the range of 2-50 μM. nih.gov
3-Substituted Benzamides Antiproliferative AssayBcr-Abl KinaseIdentified potent inhibitors against the K562 leukemia cell line. nih.gov
Benzamide-derived Compounds Radioligand Binding AssaySigma-1 & Sigma-2 ReceptorsCompounds showed high affinity for S1R (Ki = 1.2-3.6 nM) and high selectivity over S2R. nih.gov
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide Electrophysiology Assayhα4β2 & hα3β4 nAChRsInhibited hα4β2 nAChRs with an IC50 of 6.0 µM; ~5-fold preference over hα3β4. nih.gov
2-methoxybenzamide derivative (compound 21) Gli-Luc Reporter AssayHedgehog/Smoothened PathwayPotent Hh pathway inhibition with a nanomolar IC50 value. rsc.org
4-(2-pyrimidinylamino)benzamide derivative (compound 8e) Luciferase Reporter AssayHedgehog PathwayPotent inhibition with an IC50 value of 5.0 nM. researchgate.net
Procainamide-tetraphenylborate complex Antimicrobial Susceptibility TestingBacteria and YeastGood activity against S. aureus, B. subtilis, and C. albicans. mdpi.com

Antiproliferative Activity in Various Cancer Cell Lines

No data is available regarding the antiproliferative activity of 4-Amino-N-(2-methylphenyl)benzamide in cancer cell lines.

Antiviral Activity (e.g., Against Filoviruses in Pseudotyped and Infectious Viral Assays)

There is no information on the antiviral activity of this compound.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antimycobacterial Activities)

Information regarding the antimicrobial efficacy of this compound is not available.

Anti-inflammatory and Antioxidant Effects: Mechanistic Insights

No studies detailing the anti-inflammatory or antioxidant effects of this compound were found.

In Vivo Animal Model Studies for Mechanistic Elucidation of Biological Effects (e.g., Anticonvulsant Activity, Antitumor Efficacy in Xenograft Models)

There are no available reports on in vivo studies in animal models to determine the anticonvulsant, antitumor, or other biological effects of this compound.

Structure Activity Relationship Sar Studies of 4 Amino N 2 Methylphenyl Benzamide and Its Analogs

Impact of Substituent Modifications on the Benzamide (B126) Backbone on Biological Activity

The benzamide backbone is a critical component of the 4-Amino-N-(2-methylphenyl)benzamide scaffold, and modifications to this ring system significantly influence biological activity. Research has shown that the type and position of substituents are crucial.

Studies on N-phenylbenzamide analogs have revealed that the incorporation of electron-withdrawing groups on the benzamide ring is beneficial for potency. For instance, in the context of antischistosomal agents, analogs featuring substituents like nitro (NO₂) and trifluoromethyl (CF₃) demonstrated improved activity. nih.gov The position of these substituents is also critical; para-substitution on the benzoyl phenyl group appears to be a necessary feature for maintaining potency. nih.gov When this substitution pattern was altered to a meta-position on both phenyl rings, the activity was completely compromised. nih.gov

Conversely, the introduction of other functionalities can have a detrimental effect. In the development of DNA methyltransferase (DNMT) inhibitors based on the SGI-1027 scaffold, which contains a 4-aminobenzamide (B1265587) core, adding a methylene (B1212753) or carbonyl group to conjugate a quinoline (B57606) moiety to the benzamide structure was found to decrease inhibitory activity. nih.gov

Research into antioxidant agents explored the effects of hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups on the benzamide ring. A 2-hydroxy-4-methoxy substituted analog showed notable antioxidative capacity. acs.org In a different context, studies on antiplasmodial compounds showed that a 4-fluorophenoxy substituent on the benzamide portion was favorable. Replacing it with a less electron-withdrawing phenoxy or an acetamidophenoxy group led to a distinct decrease in activity, while complete removal of the substituent (replacing it with hydrogen) resulted in only moderate activity. researchgate.net This suggests that an aryloxy substituent at this position is favorable for antiplasmodial action. researchgate.net

Interestingly, the orientation of the central amide bond itself may not be a critical determinant of activity in all cases. An amide-reversed analog of a potent antischistosomal compound retained its activity, suggesting flexibility in the core structure's linkage. nih.gov Similarly, for SGI-1027 analogs, the orientation of the amide bond had little impact on biological activity. nih.gov

Table 1: Impact of Benzamide Backbone Modifications on Biological ActivitySubstituent/ModificationPositionObserved Effect on ActivityCompound Class/TargetSourceElectron-withdrawing groups (e.g., -NO₂, -CF₃)ParaBeneficial for potencyAntischistosomalnih.govMeta substitution on both ringsMetaCompromised activityAntischistosomalnih.govAmide bond reversalN/ARetained potencyAntischistosomalnih.govMethylene or carbonyl linkerPara (linking to quinoline)Decreased activityDNMT Inhibitornih.gov4-FluorophenoxyParaFavorable for activityAntiplasmodialresearchgate.netPhenoxy or AcetamidophenoxyParaDecreased activityAntiplasmodialresearchgate.net

Influence of Substitutions on the N-(2-methylphenyl) Moiety on Target Interaction

Modifications to the N-phenyl portion of the molecule, referred to as the anilide or N-aryl moiety, are equally important for tuning target interactions. The substitution pattern on this ring can dramatically alter potency and selectivity.

In the development of antischistosomal N-phenylbenzamides, shifting a nitro (NO₂) substituent on the anilide ring from the para- to the meta-position enhanced potency, suggesting that meta-substitution on this part of the molecule may be a key requirement for activity. nih.gov For HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), substitution at the para-position of the N-phenyl ring was generally well-tolerated. acs.org The best results in one series were achieved with a para-sulfonamide group, which yielded excellent potency against both wild-type and key mutant viruses. acs.org

The nature of the substituent is also critical. Studies on antiplasmodial compounds found that a piperazinyl group at the 2-position of the anilino ring was important for activity. researchgate.net Replacing this bulky group with a smaller hydrogen atom, an amino group, or a Boc-protected amino group led to a significant decrease in antiplasmodial effects. researchgate.net This highlights that both the electronic nature and the size of the substituent on the N-phenyl ring can be determining factors for biological activity.

Table 2: Influence of N-Phenyl Moiety Substitutions on Biological ActivitySubstituentPositionObserved Effect on ActivityCompound Class/TargetSource-NO₂MetaEnhanced potency compared to paraAntischistosomalnih.gov-SO₂NH₂ (Sulfonamide)ParaExcellent potencyHIV NNRTIacs.orgPiperazinylOrtho (2-position)Important for activityAntiplasmodialresearchgate.net-H, -NH₂, or -NHBocOrtho (2-position)Decreased activityAntiplasmodialresearchgate.net

Role of the 4-Amino Group on Specificity and Potency

In the design of potent and selective urokinase-type plasminogen activator (uPA) inhibitors, a 4-aminoarylamidine or 4-aminoarylguanidine group was identified as a critical S1 binding group. nih.govresearchgate.net This indicates that the basic amino function at the para-position is essential for anchoring the inhibitor into the S1 pocket of the enzyme. researchgate.net The amino group's ability to form hydrogen bonds and participate in electrostatic interactions is vital for this targeted binding.

Beyond direct receptor binding, the 4-amino group can influence the molecule's electronic properties. In a study of benzamide derivatives as antioxidant agents, the protonated form of the amino group led to a significant improvement in antioxidative capacity compared to its neutral analog. acs.org This suggests that under physiological conditions, the ionization state of the 4-amino group can dramatically impact its biological function. The study further revealed that the amino group contributes through its electron-donating ability, which helps to stabilize the molecule through resonance. acs.org This introduction of redox versatility is a significant feature conferred by the 4-amino group, making it a valuable component in drug design.

Conformation-Activity Relationships and Molecular Rigidity

The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. The relationship between a molecule's preferred conformation and its activity is a key area of SAR studies. Bioactive natural products often possess significant conformational flexibility, which can be advantageous, but they typically adopt a preferred low-energy conformation to bind to their target. rsc.org

For N-phenylbenzamide derivatives, the relative orientation of the two phenyl rings is critical. As noted previously, having meta-substitution on both rings was highly unfavorable for antischistosomal activity, suggesting a requirement for a specific spatial arrangement that this pattern disrupts. nih.gov However, in some molecular scaffolds, a degree of flexibility is tolerated. For certain antischistosomal and DNMT inhibitor analogs, reversing the central amide bond—a significant conformational change—did not eliminate or had little effect on biological activity, indicating that the precise orientation of the CO-NH linker is not universally critical. nih.govnih.gov

The binding mode itself is a direct consequence of molecular conformation. Studies of N-phenylbenzamide derivatives targeting the DNA of kinetoplastid parasites found that different series of analogs bind through distinct mechanisms. nih.gov Some bind strongly and selectively to the DNA minor groove, while others also bind via intercalation. nih.gov This difference in interaction is directly tied to the shape and flexibility of the molecules.

Introducing rigidity into a flexible molecule is a common strategy to lock it into its "active" conformation, which can improve binding affinity by reducing the entropic penalty of binding. rsc.org For example, designing more conformationally rigid analogs has been a successful strategy in improving the potency of polyketide natural products. rsc.org This principle is broadly applicable to the design of this compound analogs, where restricting the rotation around the amide bond or the phenyl rings could lead to more potent and selective compounds.

Elucidating Key Pharmacophores and Structural Motifs for Desired Biological Effects

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key motifs is a primary goal of SAR studies.

For inhibitors of urokinase-type plasminogen activator (uPA), a clear pharmacophore has been proposed based on structure-based design. It includes an arginine analog, such as a 4-aminobenzamidine (B1203292) or 4-aminoarylguanidine, which inserts into the enzyme's specific S1 pocket. nih.govresearchgate.net This highlights the benzamide portion with its para-amino functionalization as a core pharmacophoric element for this target class.

In the field of anti-parasitic drug discovery, a distinct structural motif has been identified for targeting the DNA of kinetoplastids. This pharmacophore consists of two cationic groups, such as 2-aminoimidazolines, linked by an N-phenylbenzamide scaffold. nih.gov This specific arrangement allows the molecule to bind effectively within the AT-rich minor groove of the parasite's kinetoplast DNA. nih.gov

A different approach involves linking known pharmacophores together. In the rational design of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a successful strategy involved tethering a secondary benzamide moiety and a sulfonamide moiety into a single molecule, creating a novel and effective pharmacophore. researchgate.net This demonstrates how the benzamide structure can serve as a versatile scaffold for building new chemical entities with desired biological effects.

Rational Design Approaches for Analog Development based on SAR Data

SAR data provides the foundation for the rational design of new and improved analogs. By understanding which structural features are essential for activity and which can be modified, chemists can synthesize new compounds with a higher probability of success.

One powerful strategy is structure-based drug design, which uses knowledge of the target's three-dimensional structure. This was employed to develop uPA inhibitors, where the known structure of the S1 binding pocket guided the design of ligands with 4-aminoarylguanidine groups to ensure potent and selective binding. nih.govresearchgate.net

Another approach is to develop inhibitors that mimic the transition state of an enzymatic reaction. This strategy was used to create inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT) by systematically preparing bisubstrate-like compounds that covalently linked fragments of the enzyme's natural substrates. researchgate.net

SAR data also guides the optimization of lead compounds to improve their properties. For example, after identifying that electron-withdrawing groups were beneficial for the antischistosomal activity of N-phenylbenzamides, further analogs were designed to enhance potency and address potential pharmacokinetic issues like high lipophilicity. nih.gov Similarly, SAR studies on hedgehog signaling pathway inhibitors based on a 4-(2-pyrimidinylamino)benzamide scaffold guided further structural optimization to develop compounds with potent in vivo activity. nih.gov This iterative process of synthesis, testing, and analysis of SAR data is a cornerstone of modern drug discovery. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. researchgate.netchemmethod.com Future research on 4-Amino-N-(2-methylphenyl)benzamide will likely focus on developing synthetic methods that are not only efficient but also environmentally benign. researchgate.net This involves the use of greener solvents like water or ionic liquids, the application of recyclable catalysts, and the adoption of energy-efficient techniques such as microwave-assisted synthesis. researchgate.netmdpi.com For instance, the traditional synthesis of benzamides often involves the use of hazardous reagents and solvents. mdpi.com Green alternatives could include one-pot syntheses that reduce the number of reaction steps and minimize waste generation. chemmethod.comsphinxsai.com The development of catalytic systems, for example using metal complexes or organocatalysts, that can facilitate the amide bond formation under mild conditions is a particularly promising avenue. chemmethod.comresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzamides

Feature Traditional Synthesis Green Synthesis
Solvents Often uses volatile and toxic organic solvents. Employs water, ionic liquids, or solvent-free conditions. researchgate.netmdpi.com
Catalysts May use stoichiometric and non-recyclable reagents. Utilizes recyclable catalysts (e.g., solid acids, enzymes). chemmethod.com
Energy Typically relies on conventional heating methods. Explores energy-efficient methods like microwave irradiation. mdpi.com
Waste Can generate significant amounts of hazardous waste. Aims for higher atom economy and minimal waste production. researchgate.net
Reaction Steps Often involves multiple, separate steps. Favors one-pot or multi-component reactions. mdpi.com

Integration of Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling techniques can provide profound insights into its structure-activity relationships (SAR) and reaction mechanisms. nih.govnih.gov Methods like Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule, helping to elucidate the mechanisms of its synthesis and biological actions. researchgate.nettandfonline.com

Molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. nih.govmdpi.com This predictive capability can guide the design of new analogs with improved potency and selectivity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structure of benzamide (B126) derivatives with their biological activity, enabling the rational design of more effective compounds. nih.gov Molecular dynamics (MD) simulations can also be used to study the conformational flexibility of the molecule and its interactions with biological macromolecules over time. tandfonline.com

Table 2: Applications of Computational Modeling in the Study of Benzamides

Computational Method Application
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and reaction mechanisms. researchgate.nettandfonline.com
Molecular Docking Prediction of binding modes and affinities with biological targets. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict biological activity based on chemical structure. nih.gov
Molecular Dynamics (MD) Simulations Study of conformational changes and intermolecular interactions over time. tandfonline.com

Discovery of New Biological Targets and Pathways Modulated by Benzamide Derivatives

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov While some biological activities of benzamide derivatives are well-established, there is vast potential for discovering new therapeutic applications for this compound. High-throughput screening of this compound against diverse panels of biological targets could reveal novel activities.

For instance, benzamide derivatives have shown promise as inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.govresearchgate.net Further investigation could explore the potential of this compound to modulate other targets involved in neurodegeneration, cancer, inflammation, or infectious diseases. Understanding the specific pathways that are affected by this compound will be crucial for elucidating its mechanism of action and identifying new therapeutic opportunities.

Development of Multi-Targeting Agents with Enhanced Efficacy

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. mdpi.com The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, offers a promising strategy for achieving enhanced therapeutic efficacy and overcoming drug resistance. nih.govnih.govmdpi.com The versatile nature of the benzamide scaffold makes it an excellent starting point for the design of such agents. mdpi.com

By incorporating different pharmacophores into the this compound structure, it may be possible to create hybrid molecules that can interact with multiple targets involved in a particular disease. For example, in the context of Alzheimer's disease, a multi-targeting agent could be designed to inhibit both acetylcholinesterase and BACE1, two key enzymes in the disease pathology. mdpi.com This approach has the potential to lead to the development of more effective treatments for complex multifactorial diseases.

Investigation of Catalytic and Materials Science Applications of this compound

Beyond its potential in medicine, the unique chemical structure of this compound suggests that it could have applications in catalysis and materials science. The presence of amide and amine functional groups allows for the formation of coordination complexes with various metal ions. These complexes could be investigated for their catalytic activity in a range of organic transformations.

In the realm of materials science, the ability of the molecule to participate in hydrogen bonding and π-π stacking interactions could be exploited for the construction of novel supramolecular assemblies. researchgate.net These assemblies could exhibit interesting properties, such as liquid crystallinity or nonlinear optical behavior. Furthermore, this compound could serve as a monomer for the synthesis of new polymers with tailored thermal, mechanical, and electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.